molecular formula C21H23ClN2O5 B3403836 (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one hydrochloride CAS No. 1177977-72-8

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one hydrochloride

Cat. No. B3403836
CAS RN: 1177977-72-8
M. Wt: 418.9 g/mol
InChI Key: CSIPQMCFAFRIMK-JHMJKTBASA-N
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Description

The compound is a benzofuran derivative with a nitrobenzylidene group and a butyl(methyl)amino)methyl group. Benzofurans are oxygen-containing heterocyclic compounds that are found in many natural products and synthetic compounds .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and addition reactions . The presence of the nitro group might make the compound more susceptible to electrophilic aromatic substitution.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, benzofuran derivatives are stable compounds that are resistant to oxidation and reduction .

Future Directions

The study of benzofuran derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research could explore the synthesis, properties, and potential applications of this specific compound.

properties

IUPAC Name

(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5.ClH/c1-3-4-10-22(2)13-17-18(24)9-8-16-20(25)19(28-21(16)17)12-14-6-5-7-15(11-14)23(26)27;/h5-9,11-12,24H,3-4,10,13H2,1-2H3;1H/b19-12-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIPQMCFAFRIMK-JHMJKTBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C2=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one hydrochloride
Reactant of Route 2
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one hydrochloride
Reactant of Route 3
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one hydrochloride
Reactant of Route 4
Reactant of Route 4
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one hydrochloride
Reactant of Route 5
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one hydrochloride
Reactant of Route 6
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one hydrochloride

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